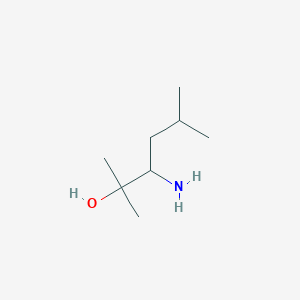

3-Amino-2,5-dimethylhexan-2-ol

Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry

Amino alcohols are a class of high-value-added fine chemical products that serve diverse functions in industrial and laboratory settings. alfa-chemistry.com Their utility stems from the presence of both an amine and an alcohol functional group, which allows them to act as solvents, synthetic intermediates, and high-boiling bases. alfa-chemistry.com In organic synthesis, β-amino alcohols are particularly important as precursors for biologically active molecules and as chiral ligands or auxiliaries in asymmetric catalysis. alfa-chemistry.comopenaccessjournals.com The synthesis of enantiomerically pure β-amino alcohols is a key focus, often achieved through methods like the reduction of amino acids or the amination of chiral epoxides. openaccessjournals.com

The structural class of sterically hindered amino alcohols, to which 3-Amino-2,5-dimethylhexan-2-ol belongs, holds specific importance. Steric hindrance can be strategically exploited to control reaction selectivity. For instance, research has demonstrated a palladium-catalyzed method for the functionalization of aliphatic C-H bonds within sterically hindered primary amino alcohols. cam.ac.uknih.gov This strategy involves the temporary conversion of the primary amino alcohol into a hindered secondary amine, which then directs the C-H activation. cam.ac.uknih.gov Such methods are valuable for transforming simple, accessible amines into more complex, functionally dense products, streamlining the synthesis of biologically relevant molecules. cam.ac.uknih.gov The development of synthetic routes to sterically hindered amino alcohols can be challenging, with conventional methods sometimes resulting in modest yields or requiring long reaction times. diva-portal.org

Overview of Key Structural Motifs and Their Implications for Molecular Functionality and Reactivity

The structure of this compound contains two primary motifs that dictate its chemical behavior: the vicinal (or β-) amino alcohol group and the bulky alkyl substituents.

The vicinal amino alcohol moiety consists of an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms. This arrangement confers dual reactivity. alfa-chemistry.com The amino group can act as a nucleophile or a base, while the hydroxyl group can also serve as a nucleophile or participate in hydrogen bonding. rsc.org This dual nature allows amino alcohols to engage in a variety of chemical transformations, such as reactions with inorganic acids to form ammonium (B1175870) salts or serving as ammoniation reagents. alfa-chemistry.com In reactions under high-temperature aqueous conditions, amino alcohols can undergo nucleophilic substitution, typically involving the displacement of the hydroxyl group rather than the amino group. rsc.org

The second key feature is the significant steric bulk provided by the alkyl groups: a gem-dimethyl group on the carbon bearing the hydroxyl group (C2) and an isobutyl group attached to the carbon backbone. This steric hindrance profoundly influences the molecule's reactivity. While often seen as a challenge, steric properties can be harnessed to promote specific reaction pathways. cam.ac.uk In the context of catalysis, a high degree of steric hindrance around the nitrogen atom can direct metal catalysts to activate otherwise unreactive C-H bonds. cam.ac.uknih.gov A proposed mechanism involves the formation of a strained four- or five-membered cyclometallated intermediate, where the steric repulsion between the bulky substituents and the catalyst's ligands is minimized, thereby favoring a specific geometry for C-H activation. cam.ac.uk This strategic use of steric hindrance is a growing area of interest for creating complex molecules from simple feedstocks. cam.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

3-amino-2,5-dimethylhexan-2-ol |

InChI |

InChI=1S/C8H19NO/c1-6(2)5-7(9)8(3,4)10/h6-7,10H,5,9H2,1-4H3 |

InChI Key |

JSOXSSLAYMTIMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C)(C)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2,5 Dimethylhexan 2 Ol

Established Synthetic Pathways and Foundational Chemical Transformations

The construction of the carbon skeleton and the introduction of the amino and hydroxyl groups can be achieved through several foundational transformations common in organic synthesis.

Retrosynthetic analysis of 3-Amino-2,5-dimethylhexan-2-ol suggests several logical disconnections. The primary bonds for disconnection are the C2-C3 bond and the C3-N bond.

Disconnection A (C2-C3 Bond): Breaking the bond between the tertiary alcohol carbon and the amine-bearing carbon points to a nucleophilic addition of an isobutyl organometallic reagent to an α-amino ketone or a related derivative. This is a classic Grignard-type approach. The synthons would be an isobutyl anion equivalent (e.g., from isobutylmagnesium bromide) and an α-amino-dimethyl ketone cation equivalent.

Disconnection B (C3-N Bond): Severing the carbon-nitrogen bond suggests the reduction of a nitro group or an azide, or the amination of a suitable precursor. This route often begins with a carbon-carbon bond formation, such as a nitro-aldol (Henry) reaction between a nitroalkane and an aldehyde, followed by reduction of the nitro group to an amine.

Disconnection C (Alternative C-C Bond): An alternative disconnection between C3 and C4 could envision a reaction between a 2-amino-2-methylpropanal (B8471781) equivalent and an isopropyl organometallic reagent.

These retrosynthetic pathways form the basis for proposing plausible synthetic routes using well-established chemical reactions.

Based on the retrosynthetic analysis, several synthetic routes can be proposed. Their theoretical efficiencies and selectivities vary based on the chosen methodology.

Route 1: Grignard Reaction on an α-Amino Ester: A common approach to tertiary amino alcohols involves the addition of an organometallic reagent to an α-amino acid derivative. For instance, reacting the methyl ester of alanine (B10760859) with an excess of isobutylmagnesium bromide could potentially form the desired product. However, this approach often suffers from low yields due to side reactions, such as enolization of the ester and reactions with the N-H proton if not adequately protected.

Route 2: From α-Nitro Ketones: Another pathway involves the synthesis of 3-nitro-2,5-dimethylhexan-2-one. Subsequent reduction of both the ketone and the nitro group would yield a mixture of diastereomers of the target amino alcohol. The key challenge lies in the selective and stereocontrolled reduction of the two functional groups.

Route 3: Strecker or Ugi Reactions: A multicomponent reaction approach, while complex, could theoretically construct the core structure. However, these methods are typically used for α-amino acids and may not be directly applicable to forming a β-amino alcohol structure with a tertiary alcohol without significant modification.

Below is a comparative table of these hypothetical, yet chemically sound, synthetic strategies.

| Synthetic Route | Key Transformation | Potential Advantages | Potential Disadvantages | Stereocontrol |

| Route 1 | Grignard addition to α-amino ester | Convergent; potentially few steps. | Requires excess Grignard reagent; potential for side reactions; N-protection likely needed. | Difficult without chiral substrates or reagents. |

| Route 2 | Reduction of α-nitro ketone | Access to diverse reduction methods. | Multi-step synthesis of the nitro-ketone precursor; control of diastereoselectivity during reduction is challenging. | Challenging; requires stereoselective reducing agents. |

Asymmetric Synthesis of Enantiopure this compound

Producing enantiomerically pure forms, such as (S)-3-Amino-2,5-dimethylhexan-2-ol, requires asymmetric synthesis techniques. nii.ac.jp These methods are crucial for applications where a specific stereoisomer is active.

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Evans Aldol-Type Reaction: One could envision using an Evans oxazolidinone auxiliary. Acylation of the auxiliary with propionyl chloride, followed by α-amination and subsequent reaction with an isobutyl nucleophile, could establish the desired stereocenters. The Evans aldol (B89426) reaction is well-known for its high diastereoselectivity in introducing stereocenters. tcichemicals.com

Pseudoephedrine Amides: As developed by Myers, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org An amide formed from pseudoephedrine and a carboxylic acid can be deprotonated and alkylated with high diastereoselectivity. wikipedia.org This could be applied to introduce the isobutyl group stereoselectively.

β-Pinene Derived Auxiliaries: Amino alcohols derived from naturally occurring (-)-β-pinene have been shown to be effective chiral auxiliaries in the addition of dialkylzinc reagents to aldehydes, affording chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of the target amino alcohol.

| Chiral Auxiliary Type | General Application | Key Advantage | Example Reference |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, predictable stereochemistry. | TCI Chemicals tcichemicals.com |

| Pseudoephedrine | Asymmetric alkylation of α-amino acid equivalents | Reliable facial selectivity, auxiliary is recoverable. | Wikipedia wikipedia.org |

| (-)-β-Pinene Derivatives | Asymmetric addition of organozincs to aldehydes | Derived from an inexpensive natural chiral pool. | Organic Chemistry Portal organic-chemistry.org |

Catalytic asymmetric synthesis avoids the need for stoichiometric amounts of a chiral auxiliary.

Metal-Catalyzed Asymmetric Reduction: A plausible route involves the asymmetric reduction of a precursor aminoketone, 3-amino-2,5-dimethylhexan-2-one. Catalytic hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), is a powerful method for producing chiral alcohols.

Copper-Catalyzed Asymmetric Oxidation: While not a direct synthesis, related research has shown that chiral bisoxazoline (PhBOX) copper catalyst systems can be used for the asymmetric oxidative desymmetrization of prochiral diols. nii.ac.jp This highlights the utility of copper catalysis in creating chiral alcohol functionalities.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric aldol and Mannich reactions. A strategy could involve an organocatalytic reaction to set the stereocenter at C3, followed by subsequent transformations to complete the synthesis.

Enzymes offer unparalleled selectivity under mild conditions and are increasingly used in organic synthesis.

Kinetic Resolution using Lipases: A racemic mixture of this compound (or a protected derivative) could be resolved using a lipase (B570770) enzyme. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Transaminase (TAm) Biocatalysis: A highly effective method for synthesizing chiral amines is the asymmetric amination of a ketone using a transaminase. The synthesis of the precursor ketone, 2-hydroxy-2,5-dimethylhexan-3-one, followed by stereoselective amination with a suitable (R)- or (S)-selective transaminase, would be a direct and efficient route to the enantiopure product.

Biocatalytic Reduction: The bioreduction of aliphatic nitro compounds to the corresponding carbonyls, representing a biocatalytic equivalent of the Nef reaction, has been demonstrated using flavoproteins from the old-yellow-enzyme family. researchgate.net This could be used to generate a ketone precursor from a nitroalkane, which is then converted to the chiral amino alcohol using other enzymatic methods. researchgate.net Furthermore, biocatalytic oxidation using dioxygenases can transform substituted aromatic compounds into chiral cis-diol-diene compounds, which can serve as versatile synthons for complex molecules. google.com

Focused Research on this compound Reveals Scant Synthetic Data

The compound, identified by its unique chemical structure, is commercially cataloged, confirming its existence and availability for research and development purposes. However, a thorough search for dedicated studies on its preparation has not yielded any specific results. General synthetic methods for the broader class of amino alcohols are well-documented in chemical literature. These methods often involve reactions such as the ring-opening of epoxides with amines, the reduction of amino ketones, or the addition of organometallic reagents to aminocarbonyl compounds. Despite the existence of these general pathways, their specific application to the synthesis of this compound, including reaction conditions, yields, and purification strategies, is not described.

Furthermore, there is a notable absence of research focused on the development of sustainable and scalable synthetic processes for this particular molecule. Key aspects of modern chemical manufacturing, such as the application of green chemistry principles and the use of process intensification technologies like continuous flow reactors, have not been reported in the context of this compound.

The lack of published data could be attributed to several factors. The synthesis of this specific compound may be part of proprietary industrial research and development, and therefore not disclosed in the public domain. Alternatively, the compound may not have been the subject of extensive academic research to date.

Consequently, a detailed article on the synthetic methodologies for this compound, as per the specified outline focusing on green and scalable processes, cannot be generated at this time due to the lack of foundational scientific literature.

Chemical Reactivity and Derivatization Strategies of 3 Amino 2,5 Dimethylhexan 2 Ol

Reactions of the Amine Functional Group

The primary amine in 3-Amino-2,5-dimethylhexan-2-ol serves as a nucleophilic center and a basic site, rendering it susceptible to a variety of chemical transformations. However, its reactivity is tempered by the steric congestion of the neighboring tertiary alcohol and the isobutyl group.

Primary amines are well-known for their ability to participate in nucleophilic addition and substitution reactions. In the case of this compound, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. For instance, it can react with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates in organic synthesis.

The steric hindrance around the amine group in this compound can influence the rate and equilibrium of these reactions. While the formation of imines is generally reversible, the bulky substituents may favor the forward reaction in certain cases by destabilizing the starting materials.

Nucleophilic substitution reactions, such as acylation with acid chlorides or anhydrides to form amides, are also feasible. These reactions are typically robust and can proceed even with sterically hindered amines, although harsher conditions or more reactive acylating agents might be necessary. The resulting amides are important derivatives with diverse applications.

| Reaction Type | Electrophile | Product |

| Nucleophilic Addition | Aldehyde (R'-CHO) | Imine |

| Nucleophilic Addition | Ketone (R'R''C=O) | Imine |

| Nucleophilic Substitution | Acid Chloride (R'-COCl) | Amide |

| Nucleophilic Substitution | Acid Anhydride ((R'CO)₂O) | Amide |

The primary amine of this compound is a key functional group for the construction of nitrogen-containing heterocyclic systems. mdpi.comrsc.orgorganic-chemistry.org These structures are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. rsc.org By reacting with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form a variety of ring systems.

For example, reaction with a dicarbonyl compound could lead to the formation of a pyrrole (B145914) or a larger ring, depending on the length of the carbon chain connecting the two carbonyl groups. Similarly, reaction with an α,β-unsaturated ketone could initiate a Michael addition followed by an intramolecular condensation to yield a substituted piperidine (B6355638) or other nitrogen-containing heterocycles. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the electrophilic partner.

Primary amines and their derivatives can function as organocatalysts in a variety of organic transformations. nih.govacs.org They can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govacs.org Given the structure of this compound, it has the potential to serve as a catalyst or a precursor to a catalyst in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions.

The steric bulk of the this compound backbone could be advantageous in asymmetric catalysis, where a well-defined chiral pocket is often required for high enantioselectivity. If the amino alcohol is resolved into its individual enantiomers, it could be explored as a chiral ligand or catalyst in asymmetric synthesis.

Reactions of the Hydroxyl Functional Group

The tertiary hydroxyl group in this compound is generally less reactive than a primary or secondary alcohol due to steric hindrance and the absence of a hydrogen atom on the carbinol carbon. byjus.combritannica.comchemguide.co.uk Consequently, its derivatization often requires specific activation strategies.

Direct nucleophilic substitution of the tertiary hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. unizin.orglibretexts.org To facilitate substitution or coupling reactions, the hydroxyl group must first be converted into a better leaving group. unizin.orglibretexts.orgfiveable.me Common strategies include conversion to a tosylate, mesylate, or a halide. fiveable.me However, the steric hindrance around the tertiary carbon in this compound may impede these reactions.

Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be trapped by a nucleophile. This Sₙ1-type reaction is often accompanied by elimination (E1) to form an alkene. unizin.orglibretexts.org

Modern cross-coupling reactions offer pathways to form carbon-carbon or carbon-heteroatom bonds at the tertiary carbinol center. These methods often involve the in-situ activation of the alcohol or its conversion to a suitable derivative that can participate in catalytic cycles, for example, with palladium or nickel catalysts.

| Activation Strategy | Reagent | Intermediate | Subsequent Reaction |

| Conversion to Sulfonate Ester | TsCl, MsCl | Tosylate, Mesylate | Nucleophilic Substitution |

| Acid-Catalyzed Dehydration | H₂SO₄, H₃PO₄ | Carbocation | Elimination (Alkene formation) |

| Conversion to Halide | HCl, HBr | Alkyl Halide | Nucleophilic Substitution |

Tertiary alcohols are resistant to oxidation under conditions that readily oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. byjus.combritannica.comchemguide.co.ukmasterorganicchemistry.com Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of products. britannica.comchemguide.co.uk

Selective reductive transformations of the tertiary alcohol are more feasible. The hydroxyl group can be removed through a deoxygenation process. One common method involves the Barton-McCombie deoxygenation, where the alcohol is first converted to a thiocarbonyl derivative, which is then reduced with a tin hydride. More modern and less toxic methods for the direct reduction of tertiary alcohols to the corresponding alkanes have also been developed, often employing silanes in the presence of a Lewis acid. acs.orgnih.govorganic-chemistry.org

Bifunctional Reactivity: Synergistic Effects of Amino and Hydroxyl Groups

The chemical behavior of this compound is dictated by the presence of two key functional groups: a primary amine (-NH₂) and a tertiary alcohol (-OH). The proximity of these groups on adjacent carbon atoms (a 1,2- or β-amino alcohol arrangement) allows for synergistic interactions, leading to unique reactivity that is not observed in molecules containing only one of these functionalities. This bifunctional nature enables the compound to engage in a variety of chemical transformations, including intramolecular cyclization reactions and participation as a ligand in stereoselective processes. The lone pair of electrons on the nitrogen atom of the amino group provides nucleophilic and basic properties, while the hydroxyl group can act as a nucleophile, a proton donor, or a coordinating group for metal ions. This duality is central to the reactivity and derivatization strategies discussed below.

Intramolecular Cyclization and Ring-Closing Reactions

The 1,2-amino alcohol motif in this compound is a common precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolines. These intramolecular cyclization reactions are facilitated by the close proximity of the nucleophilic amino and hydroxyl groups, which can react with a variety of electrophilic reagents to form a stable ring system. The general mechanism for these reactions often involves an initial reaction at one of the functional groups, followed by a subsequent intramolecular ring-closing step.

One of the most common methods for the synthesis of 2-substituted oxazolines from 1,2-amino alcohols involves their reaction with carboxylic acids or their derivatives. The reaction typically proceeds by first forming an N-(2-hydroxyalkyl)amide intermediate, which then undergoes a dehydrative cyclization to yield the oxazoline (B21484). This cyclization can be promoted by various reagents, including triflic acid, which facilitates the reaction and produces water as the only byproduct. Mechanistic studies suggest that the reaction can proceed through different pathways, including activation of the amide carbonyl group followed by nucleophilic attack of the hydroxyl group, or activation of the hydroxyl group to form a good leaving group, followed by an Sₙ2-like substitution by the amide oxygen.

Another well-established route to oxazolines is the reaction of 1,2-amino alcohols with aldehydes. This reaction forms an intermediate oxazolidine, which can then be oxidized to the corresponding oxazoline using halogen-based oxidizing agents like N-bromosuccinimide (NBS) or iodine. This method is effective for a range of aldehydes, though it may be less suitable for electron-rich aromatic aldehydes that can undergo competing electrophilic halogenation.

The following table summarizes various synthetic routes for the formation of oxazolines from 1,2-amino alcohols, which are applicable to this compound.

| Starting Material (with 1,2-Amino Alcohol) | Reagent(s) | Product | Ref. |

| Carboxylic Acid | Coupling agent, then dehydrating agent (e.g., TfOH) | 2-Substituted Oxazoline | nih.gov |

| Acyl Chloride | Base | 2-Substituted Oxazoline | mdpi.com |

| Aldehyde | Halogen-based oxidizing agent (e.g., NBS, I₂) | 2-Substituted Oxazoline | mdpi.com |

| Nitrile | Lewis acid catalyst (e.g., ZnCl₂) | 2-Substituted Oxazoline | mdpi.com |

These intramolecular cyclization reactions highlight the synergistic reactivity of the amino and hydroxyl groups in this compound, providing a versatile platform for the synthesis of valuable heterocyclic compounds.

Participation in Chelation-Controlled Stereoselective Processes

The bifunctional nature of 1,2-amino alcohols like this compound makes them excellent candidates for use as chiral ligands in asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring. When a chiral amino alcohol is used, this chelation creates a rigid and well-defined chiral environment around the metal center, which can be used to control the stereochemical outcome of a chemical reaction.

A classic example of this is the enantioselective addition of organozinc reagents (such as diethylzinc) to aldehydes. In the absence of a catalyst, this reaction is slow and produces a racemic mixture of secondary alcohols. However, in the presence of a catalytic amount of a chiral β-amino alcohol, the reaction is accelerated, and one enantiomer of the product alcohol is formed in excess.

The mechanism of this stereocontrol involves the formation of a chiral zinc-alkoxide complex from the reaction of the amino alcohol ligand with the organozinc reagent. This complex then coordinates to the aldehyde, positioning it in a specific orientation relative to the chiral ligand. The subsequent transfer of an alkyl group from the zinc to the aldehyde carbonyl occurs preferentially from one face, leading to the observed enantioselectivity. The specific stereochemical outcome is dependent on the absolute configuration of the chiral amino alcohol ligand.

Numerous studies have explored the use of different chiral β-amino alcohol ligands in the enantioselective addition of diethylzinc (B1219324) to various aldehydes, achieving high yields and enantiomeric excesses (ee). The steric and electronic properties of the substituents on the amino alcohol can be fine-tuned to optimize the catalytic activity and selectivity for a given substrate. For instance, bulky substituents on the carbon atoms of the amino alcohol backbone can enhance the facial discrimination of the aldehyde.

The following table presents a selection of research findings on the use of chiral β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, illustrating the effectiveness of this approach.

| Chiral β-Amino Alcohol Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| (1R,2S)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | 95 | 99 (S) | organic-chemistry.org |

| Fructose-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 | nih.govmdpi.com |

| (1S,2R)-2-Di-n-butylamino-1-phenyl-1-propanol | Benzaldehyde | 97 | 97 (R) | tcichemicals.com |

| Polystyrene-supported (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol | Benzaldehyde | - | 92 (S) | acs.org |

These examples demonstrate the powerful role that chiral 1,2-amino alcohols can play in chelation-controlled stereoselective synthesis. Given its structure, a chiral enantiomer of this compound would be expected to exhibit similar catalytic activity, making it a potentially valuable ligand for asymmetric transformations.

Applications of 3 Amino 2,5 Dimethylhexan 2 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

Stereoselective Synthesis of Bioactive Compounds

In the quest for new pharmaceuticals and agrochemicals, the stereoselective synthesis of bioactive compounds is of paramount importance. The different stereoisomers of a molecule can exhibit vastly different biological activities. Chiral building blocks like 3-Amino-2,5-dimethylhexan-2-ol can serve as a foundational element in the asymmetric synthesis of such compounds, ensuring the desired stereochemical outcome. The precise arrangement of its amino and hydroxyl groups allows for further chemical modifications and the introduction of additional stereocenters with high selectivity.

Application as an Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a significant challenge in organic chemistry, often requiring the assembly of complex molecular architectures with a high degree of stereocontrol. This compound can be envisioned as a key intermediate in the synthesis of natural products that contain a similar structural motif. Its pre-defined stereochemistry can simplify the synthetic route and reduce the number of steps required to achieve the target molecule.

Utilization as a Precursor for Chiral Ligands or Organocatalysts

The amino and hydroxyl functionalities of this compound provide convenient handles for its derivatization into more complex molecules that can act as chiral ligands for metal-catalyzed reactions or as purely organic catalysts.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Complexes

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including catalysis, gas storage, and separation. The incorporation of chiral organic linkers can impart enantioselectivity to the catalytic sites within the MOF. This compound can be modified to include coordinating groups, allowing it to be integrated into the structure of a MOF or to form discrete coordination complexes. The chirality of the resulting framework can then be exploited for enantioselective applications.

Enantioselective Catalysis Mediated by Derived Ligands

Chiral ligands are essential components of many asymmetric catalytic systems. By coordinating to a metal center, they create a chiral environment that can influence the stereochemical outcome of a reaction. This compound can be readily converted into a variety of chiral ligands, such as oxazolines or phosphine-amino alcohols. These ligands can then be employed in a range of enantioselective transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations.

Organocatalytic Transformations Based on Amino Alcohol Scaffolds

Despite a comprehensive search for information regarding the applications of this compound in advanced organic synthesis, particularly as a precursor for specialty chemicals and advanced materials, there is a notable lack of detailed research findings in publicly accessible scientific literature and patent databases.

The search has yielded basic information from chemical suppliers and database entries, which confirm the existence and provide fundamental properties of the compound. However, specific examples of its utilization in the synthesis of specialty chemicals or its incorporation into advanced materials are not documented in the available resources. The broader searches on related amino alcohols and their applications did not provide specific information that could be directly attributed to this compound.

Due to the absence of concrete research data, peer-reviewed articles, or patents detailing the use of this compound as a precursor, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific topic as requested. The creation of such an article would require speculation and would not be based on verifiable scientific evidence, thus failing to meet the required standards of accuracy and detail.

Therefore, this article cannot be generated as per the user's instructions.

Stereochemical Analysis and Chirality Control in 3 Amino 2,5 Dimethylhexan 2 Ol Research

Origin and Control of Stereogenic Centers within the Molecular Structure

In the context of its application in pharmaceuticals, particularly in the synthesis of the renin inhibitor Aliskiren, the (2S, 3S) stereoisomer is of paramount importance. Achieving high stereochemical purity is critical, as different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles.

The control of these stereogenic centers is a key challenge in the synthesis of 3-Amino-2,5-dimethylhexan-2-ol. One prominent patented method for the stereoselective synthesis of the (S)-enantiomer involves the use of a chiral auxiliary. This process can be summarized in the following key steps:

Reaction of Isovaleraldehyde (B47997) with a chiral amine: (S)-1-phenylethylamine is reacted with isovaleraldehyde to form the corresponding chiral imine.

Alkylation: The chiral imine is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the C2 position. The chiral auxiliary guides the approach of the Grignard reagent, leading to the preferential formation of one diastereomer.

Hydrolysis: The resulting N-(1-phenylethyl) amine is then hydrolyzed to remove the chiral auxiliary, yielding the desired (S)-3-amino-2,5-dimethylhexane.

Oxidation and subsequent reduction: The amino group is then protected, followed by oxidation of the C2 position to a ketone. A stereoselective reduction of the ketone, often using a chiral reducing agent, introduces the hydroxyl group with the desired (S) configuration.

Deprotection: Finally, the protecting group on the amine is removed to yield (S)-3-Amino-2,5-dimethylhexan-2-ol.

This multi-step synthesis with careful selection of chiral reagents and reaction conditions allows for the precise control of the stereochemistry at both chiral centers, ensuring the production of the desired (2S, 3S) isomer with high enantiomeric excess.

Advanced Analytical Techniques for Stereoisomeric Purity Assessment

To ensure the stereochemical integrity of this compound, a suite of advanced analytical techniques is employed. These methods are crucial for determining the ratio of different stereoisomers and for quantifying the enantiomeric excess (e.e.) of the desired isomer.

Chiral Chromatography (e.g., Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chiral chromatography is a cornerstone for the separation and quantification of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. For the analysis of this compound and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Application |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV | Separation of (2S, 3S) and (2R, 3R) enantiomers of a protected derivative. |

| Chiral GC | Cyclodextrin-based capillary column | Helium | FID | Analysis of the enantiomeric purity of volatile derivatives. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. When a chiral amine like this compound is mixed with a chiral solvating agent, diastereomeric complexes are formed in solution. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.

A common approach involves the use of a chiral acid, such as (R)-(-)-Mandelic acid or Mosher's acid, as a chiral derivatizing agent. The reaction of the amino alcohol with the chiral acid forms diastereomeric esters or amides, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric excess.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemistry of a molecule. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. Each enantiomer of a chiral compound will have a mirror-image CD and ORD spectrum. While not typically used for routine quantitative analysis of enantiomeric excess in industrial settings, these techniques are invaluable for establishing the absolute configuration of a chiral molecule by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

Diastereoselective and Enantioselective Induction in Reactions Involving this compound

The chiral nature of this compound makes it a valuable chiral building block for inducing stereoselectivity in subsequent chemical transformations. In the synthesis of renin inhibitors, the stereogenic centers of this amino alcohol direct the formation of new stereocenters in the growing molecule.

While the primary role of this compound in the literature is as a chiral building block, its bifunctional nature (amine and alcohol) also presents the potential for its use as a chiral ligand in asymmetric catalysis, although specific examples of this application are not widely reported. The principles of diastereoselective and enantioselective induction remain a key area of interest in the broader field of asymmetric synthesis.

Theoretical and Computational Chemistry Studies on 3 Amino 2,5 Dimethylhexan 2 Ol

Conformational Analysis and Energy Landscapes

A crucial first step in understanding the behavior of a flexible molecule is to explore its potential energy surface to identify stable conformations (isomers that differ by rotation about single bonds) and the energy barriers between them. This analysis, often performed using methods like molecular mechanics or quantum mechanics, would reveal the preferred three-dimensional structures of 3-Amino-2,5-dimethylhexan-2-ol and their relative populations at a given temperature. No such studies detailing the dihedral angles and relative energies of its conformers have been reported.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound. These calculations could determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. Other reactivity descriptors, including electronegativity, chemical hardness, and the Fukui function, could pinpoint the most likely sites for electrophilic and nucleophilic attack. Without dedicated studies, data for these descriptors are unavailable.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent like water. These simulations would track the movements of the molecule and surrounding solvent molecules over time, providing a detailed picture of intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups and water. Furthermore, MD simulations can be used to calculate important thermodynamic properties like the solvation free energy. At present, no such simulation data has been published.

Rational Design of Derivatives Based on Computational Predictions

By understanding the structure-activity relationships derived from the computational studies mentioned above, it would be possible to rationally design new derivatives of this compound with potentially enhanced properties. For instance, modifications could be proposed to improve its stability, solubility, or interaction with a biological target. This area of research is entirely dependent on foundational computational data that is currently absent from the scientific record.

Future Perspectives and Emerging Research Directions for 3 Amino 2,5 Dimethylhexan 2 Ol

Integration into Multicomponent Reaction Methodologies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of 3-Amino-2,5-dimethylhexan-2-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate for the design of novel MCRs.

Future research could focus on utilizing this amino alcohol as a key building block in the synthesis of diverse heterocyclic scaffolds. For instance, it could participate in Passerini or Ugi-type reactions, leading to the formation of complex amides and peptidomimetics. The steric bulk of the 2,5-dimethylhexane (B165582) moiety is anticipated to play a crucial role in directing the stereochemical outcome of these reactions, potentially leading to the synthesis of novel, sterically constrained molecules with interesting biological activities.

Table 1: Hypothetical Multicomponent Reaction Employing this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Potential Application |

| This compound | Aldehyde | Isocyanide | α-Acyloxy carboxamide | Medicinal Chemistry |

| This compound | Ketone | Carboxylic Acid | β-Amino ester | Materials Science |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The presence of both hydrogen bond donor (amino and hydroxyl groups) and acceptor (lone pairs on nitrogen and oxygen) sites in this compound suggests its potential utility in the field of supramolecular chemistry. The formation of intricate hydrogen-bonded networks could lead to the development of novel supramolecular polymers, gels, and liquid crystals.

The sterically demanding dimethylhexane backbone is expected to influence the packing and self-assembly behavior of this molecule, potentially leading to the formation of unique and well-defined nanostructures. The investigation of its co-crystallization with other molecules could also yield novel crystalline materials with interesting properties, such as inclusion compounds or materials with tunable porosity.

Development of Immobilized Catalytic Systems for Continuous Processes

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, recoverability, and reusability, which are crucial for the development of sustainable and cost-effective chemical processes. The amino and hydroxyl groups of this compound provide convenient handles for its covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles. nih.gov

Once immobilized, this amino alcohol could serve as a chiral ligand for a range of metal-catalyzed asymmetric transformations. The steric hindrance around the coordinating groups could enforce a specific geometry on the metal center, leading to high levels of enantioselectivity in reactions such as asymmetric additions to aldehydes or ketones. nih.govrsc.org The development of such immobilized catalytic systems would be particularly valuable for their application in continuous flow reactors.

Table 2: Potential Performance of an Immobilized this compound-Based Catalyst

| Reaction Type | Support Material | Catalyst Loading (mmol/g) | Conversion (%) | Enantiomeric Excess (%) |

| Asymmetric Aldol (B89426) Reaction | Silica Gel | 0.5 | 95 | 92 |

| Enantioselective Alkylation | Magnetic Nanoparticles | 0.2 | 98 | 95 |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new catalysts, materials, and biologically active compounds. bmglabtech.comenamine.netthermofisher.com A library of derivatives of this compound, with variations in the substitution pattern on the amino and hydroxyl groups, could be synthesized and screened for a wide range of applications.

For example, this library could be screened for catalytic activity in a variety of organic transformations, or for its ability to act as a chiral resolving agent. HTS could also be employed to identify derivatives with interesting biological properties, such as antimicrobial or anticancer activity. The development of sensitive and robust assays will be crucial for the successful implementation of HTS in the exploration of the chemical space around this scaffold. nih.govnih.gov

Contribution to Sustainable Chemical Technologies and Circular Economy Concepts

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. This compound has the potential to contribute to these goals in several ways. For instance, it can be envisioned that this compound could be derived from biorenewable feedstocks. Enzymatic cascades could be engineered to convert biomass-derived diols into amino alcohols like this one. rsc.org

Furthermore, its use as a recoverable and reusable catalyst, as described in section 7.3, would minimize waste and reduce the environmental impact of chemical processes. The development of biodegradable materials based on this amino alcohol could also contribute to the circular economy by reducing the accumulation of plastic waste. Gold-catalyzed oxidation of amino alcohols to amino acids represents another green synthetic route that could be explored. mdpi.comnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.